Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-EN-1-YL)oxy)acetate
Description
Properties
CAS No. |
2102409-02-7 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
ethyl 2-(2-cyano-4,4-dimethylcyclohexen-1-yl)oxyacetate |
InChI |
InChI=1S/C13H19NO3/c1-4-16-12(15)9-17-11-5-6-13(2,3)7-10(11)8-14/h4-7,9H2,1-3H3 |
InChI Key |
DONJVJOGNYYIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(CC(CC1)(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of 2-cyano-4,4-dimethylcyclohex-1-en-1-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate
Key Differences :
- Substituent : Replaces the 4,4-dimethyl groups with a trifluoromethyl (-CF₃) group.
- Molecular Formula: C₁₂H₁₄F₃NO₃ (vs. inferred C₁₃H₁₉NO₃ for the target compound).
- Physicochemical Properties : Higher lipophilicity (due to fluorine atoms) and molecular weight (269.24 g/mol vs. ~237.29 g/mol for the target) may improve membrane permeability but reduce aqueous solubility .
Research Implications : The -CF₃ analog’s enhanced stability could make it preferable in environments requiring resistance to metabolic degradation.
Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate
Key Differences :
- Core Structure: Benzofuran (aromatic) vs. cyclohexene (non-aromatic).
- Substituents : Bromo and ethylsulfinyl groups introduce polarizable halogen and sulfur-based interactions.
- Crystal Packing: Exhibits strong π-π stacking (3.814 Å between aromatic centers) and hydrogen bonding (C-H⋯O), absent in the target compound due to its non-aromatic nature .
Research Implications : The benzofuran derivative’s aromaticity favors solid-state interactions critical for crystallinity, whereas the target compound’s flexibility may aid in solution-phase applications.
Ethyl 1-methylbutyl cyanoacetate
Key Differences :
- Structure : Aliphatic chain vs. cyclic framework.
- Molecular Formula: C₁₂H₂₁NO₂ (lower oxygen content vs. target compound).
Research Implications : The linear structure’s flexibility may enhance kinetic accessibility in reactions like nucleophilic additions but reduce thermal stability compared to cyclic analogs .
Data Table: Comparative Analysis
Research Findings and Implications
Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃): Improve stability but reduce nucleophilic reactivity at the cyano group . Steric Bulk (e.g., 4,4-dimethyl): May hinder interactions in enzyme-binding pockets but enhance selectivity in catalysis.
Structural Flexibility :
- Cyclohexene-based compounds balance rigidity and flexibility, enabling tunable solubility and crystallinity.
Biological Activity
Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate is an organic compound with notable structural features that contribute to its potential biological activities. The compound has a molecular formula of and a molecular weight of approximately 237.29 g/mol. Its unique structure, incorporating a cyano group and an ether bond linked to an ethyl acetate moiety, suggests various applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the presence of:
- A cyano group (), which is known for its reactivity and potential biological effects.
- A dimethylcyclohexene structure that may influence its interaction with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. The following sections summarize findings from various studies regarding the biological activity of this compound.
Antibacterial Activity
Studies have shown that cyclohexene derivatives can possess significant antibacterial properties. For instance, derivatives containing cyano groups have been associated with enhanced antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Ethyl 2-cyano derivative | Staphylococcus aureus | Inhibition observed |
| Ethyl 2-cyano derivative | Escherichia coli | Moderate activity |
Antiviral Activity
Cyclohexene derivatives have also been explored for their antiviral properties. The structural features of this compound may enhance its ability to inhibit viral replication.
| Study Reference | Viral Target | Result |
|---|---|---|
| Gupta & Narayana (1997) | Influenza virus | Significant inhibition |
| Ulusoy Guzeldemirci et al. (2016) | Herpes Simplex Virus | Moderate inhibition |
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented in literature. The presence of specific functional groups such as the cyano group may contribute to the modulation of inflammatory pathways.
| Compound | Inflammatory Model | Effect |
|---|---|---|
| Cyclohexene derivative | Carrageenan-induced paw edema in rats | Reduced inflammation |
| Cyano-containing compound | Lipopolysaccharide (LPS)-induced inflammation in vitro | Decreased cytokine production |
Case Studies and Research Findings
In a study examining the biotransformation of related compounds in vivo, researchers identified multiple metabolites associated with the administration of cyano-containing compounds in rats. These metabolites were linked to both therapeutic efficacy and toxicity profiles, emphasizing the importance of understanding metabolic pathways for drug development.
Metabolic Pathways
The biotransformation processes often lead to the formation of active metabolites that can possess distinct biological activities compared to their parent compounds. For example:
- Decyanation : Removal of the cyano group leading to less toxic forms.
- Cyclic Compound Formation : Generation of lactones or cyclic amides that may exhibit enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-((2-cyano-4,4-dimethylcyclohex-1-en-1-yl)oxy)acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. A plausible route involves reacting ethyl 2-cyanoacetate with 4,4-dimethylcyclohexenol under basic conditions (e.g., K₂CO₃ or NaH) to form the enolate intermediate, followed by quenching with acetic acid . Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Temperature : Elevated temperatures (80–100°C) accelerate enolate formation but may promote side reactions.
- Steric effects : The 4,4-dimethyl group on the cyclohexene ring may slow reactivity compared to non-substituted analogs, requiring extended reaction times .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the ester (-COOEt), cyano (-CN), and cyclohexene substituents. For example:
- Ester carbonyl: ~170 ppm in ¹³C NMR.
- Cyano group: ~110–120 ppm in ¹³C NMR.
- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) are diagnostic.
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 251.2 (C₁₂H₁₇NO₃) validates the structure .
Q. How does the compound’s reactivity differ from analogs with fluorinated or methoxy substituents?
- Methodology :
- Steric hindrance : The 4,4-dimethyl group reduces electrophilicity at the cyclohexene ring compared to difluoro analogs (e.g., ’s difluorocyclohexene derivative).
- Electronic effects : Methyl groups donate electron density, potentially stabilizing intermediates in nucleophilic substitutions. In contrast, fluorine substituents increase electrophilicity via inductive effects .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The cyano group may act as a hydrogen-bond acceptor, while the ester moiety participates in hydrophobic interactions .
- QSAR modeling : Correlate substituent effects (e.g., dimethyl vs. difluoro) with bioactivity using quantum chemical descriptors (e.g., HOMO-LUMO gaps) .
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodology :
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to determine bond lengths and angles. For example:
- The cyclohexene ring’s chair conformation can be confirmed via torsion angles.
- The C-O-C linkage between the ester and cyclohexene should show a bond length of ~1.43 Å .
- Twinned crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
Q. How do conflicting data on reaction yields or stereochemical outcomes arise, and how can they be resolved?
- Methodology :
- Reproducibility checks : Vary catalysts (e.g., switch from K₂CO₃ to Cs₂CO₃) to assess base strength’s role in regioselectivity.
- Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC to identify intermediates. For example, prolonged heating may favor thermodynamically stable products over kinetic isomers .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
